Phenazinium, 5-ethyl-, methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazinium, 5-ethyl-, methyl sulfate is a chemical compound known for its role as an electron mediator in various biochemical applications. It is a derivative of phenazine, a heterocyclic compound produced by certain bacteria. This compound is often used in scientific research due to its ability to facilitate electron transfer in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenazinium, 5-ethyl-, methyl sulfate can be synthesized through the reaction of phenazine with methyl sulfate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to maintain reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenazinium, 5-ethyl-, methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: The compound can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenazine derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Phenazinium, 5-ethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron mediator in redox reactions, facilitating the transfer of electrons between molecules.
Biology: The compound is employed in studies involving electron transport chains and cellular respiration.
Medicine: It is used in assays to measure the activity of various enzymes, particularly those involved in redox reactions.
Industry: this compound is used in the development of biosensors and other analytical devices due to its stable electron transfer properties.
Mechanism of Action
The mechanism of action of phenazinium, 5-ethyl-, methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron mediator in redox reactions. The compound interacts with molecular targets such as enzymes and electron transport proteins, facilitating the transfer of electrons and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Phenazinium, 5-ethyl-, methyl sulfate can be compared with other similar compounds such as:
Phenazine methosulfate: Another phenazine derivative with similar electron transfer properties.
1-Methoxy-5-methylphenazinium methyl sulfate: Known for its stability and effectiveness as an electron mediator.
Phenazine ethosulfate: Used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific structural modifications, which enhance its electron transfer capabilities and stability in various conditions.
Properties
CAS No. |
42355-87-3 |
---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-ethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-5-6(2,3)4/h3-10H,2H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
HMGWHFSWTLLFOC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.